molecular formula C8H12N2O2S B2405489 4-Ethylbenzenesulfonohydrazide CAS No. 18684-10-1

4-Ethylbenzenesulfonohydrazide

Cat. No.: B2405489
CAS No.: 18684-10-1
M. Wt: 200.26
InChI Key: HFFPBYCLXZTVRB-UHFFFAOYSA-N
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Description

4-Ethylbenzenesulfonohydrazide is a chemical compound belonging to the class of sulfonohydrazides. It is characterized by its white crystalline powder form, which is soluble in water and organic solvents. This compound has garnered attention for its potential biological activity and applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzenesulfonohydrazide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides

Major Products: The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

4-Ethylbenzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.

    Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Ethylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with the synthesis of nucleic acids and proteins .

Comparison with Similar Compounds

  • 4-Methylbenzenesulfonohydrazide
  • 4-Chlorobenzenesulfonohydrazide
  • 4-Bromobenzenesulfonohydrazide

Comparison: 4-Ethylbenzenesulfonohydrazide is unique due to its ethyl group, which imparts distinct chemical and physical properties compared to its methyl, chloro, and bromo counterparts. These differences can affect its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-ethylbenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-7-3-5-8(6-4-7)13(11,12)10-9/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFPBYCLXZTVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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